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molecular formula C11H9F3O3 B176674 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 170570-77-1

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No. B176674
M. Wt: 246.18 g/mol
InChI Key: QNQIALSSNJBPCV-UHFFFAOYSA-N
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Patent
US06136839

Procedure details

Ethyl difluoroacetate (4.06 g, 32.7 mmol) was dissolved in methyl tert-butyl ether (50 mL). To the stirred solution was added 25 weight % sodium methoxide (7.07 g, 32.7 mmol) followed by 3'-fluoro-4'-methoxyacetophenone (5.0 g, 29.7 mmol). After stirring for 16 hours, 1N HCl (50 mL) was added. The organic layer was collected and washed with water (2×50 mL), dried over anhydrous MgSO4, filtered, and added to hexanes to precipitate a tan solid (7.0 g, 96%): mp 70-72° C.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
7.07 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3](OCC)=[O:4].C[O-].[Na+].[F:12][C:13]1[CH:14]=[C:15]([C:21](=[O:23])[CH3:22])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20].Cl>C(OC)(C)(C)C>[F:1][CH:2]([F:8])[C:3](=[O:4])[CH2:22][C:21]([C:15]1[CH:16]=[CH:17][C:18]([O:19][CH3:20])=[C:13]([F:12])[CH:14]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
sodium methoxide
Quantity
7.07 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C(C)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added to hexanes
CUSTOM
Type
CUSTOM
Details
to precipitate a tan solid (7.0 g, 96%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC(C(CC(=O)C1=CC(=C(C=C1)OC)F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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